ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate
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Overview
Description
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is a chemical compound that has been studied for its anti-proliferative properties . It has been found to show potent anti-proliferative activity against some tumor cell lines, including SK-BR-3, MDA-MB-231, HCT-116, SW480, Ovcar-3, HL-60, Saos-2, and HepG2 .
Scientific Research Applications
1. Chemical Reactions and Synthesis
Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate and its derivatives participate in various chemical reactions, offering a pathway for the synthesis of diverse compounds. For instance, they react with aromatic amines, resulting in regioselective addition products at the α-position of the activated exocyclic C=C bond. These reactions are crucial for synthesizing compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006). Furthermore, these compounds undergo cyclization reactions, leading to functionalized 3′-iminospiro[indoline-3,2′-phenanthrenes], among other products, highlighting their versatility in synthetic organic chemistry (Lu et al., 2016).
2. Crystal Structure and Physical Chemistry
The crystal structure of compounds like ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, a derivative of the target compound, has been studied, revealing interesting aspects like the twist-boat conformation of the six-membered 1,3-dithiane ring. These insights are valuable for understanding the physical and chemical properties of these compounds, which can be crucial in materials science and other applications (Boukhedena et al., 2018).
3. Optical Properties and Materials Science
Derivatives of this compound, such as ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, have been synthesized, demonstrating solid-state fluorescence. These compounds show emission maxima in specific wavelength ranges, indicating their potential use in materials science, particularly in the development of fluorescent materials and optical sensors (Chunikhin & Ershov, 2021).
4. Antitumor and Antimicrobial Activities
The synthesis of certain derivatives of this compound has been linked to biological activities. Some compounds have been synthesized and shown distinct inhibition of the proliferation of cancer cell lines, indicating their potential as antitumor agents. Moreover, derivatives have been evaluated for antimicrobial activity, with some showing significant effects against bacterial strains, suggesting potential applications in medicinal chemistry and drug development (Liu et al., 2018; Horishny & Matiichuk, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)9(7-14)11-8-5-3-4-6-10(8)15-12(11)16/h3-6H,2H2,1H3,(H,15,16)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZCQWVLYCKDS-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2NC1=O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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